molecular formula C10H9BrN2O B2724640 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 1267418-52-9

2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B2724640
CAS No.: 1267418-52-9
M. Wt: 253.099
InChI Key: CQHUFRQTZIUNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole, as part of the broader 1,3,4-oxadiazole class, has shown promise in antimicrobial applications. A study by Gul et al. (2017) synthesized derivatives of this compound, demonstrating variable but significant antimicrobial activity against selected microbial species. Their research highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Corrosion Inhibition

The compound's derivatives have been studied for their effectiveness in corrosion inhibition. Rochdi et al. (2014) investigated the inhibition properties of 2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives in cooling water systems. Their research suggests these derivatives can effectively inhibit both cathodic and anodic reactions, offering potential applications in industrial corrosion control (Rochdi et al., 2014).

Anti-leishmanial and Antimicrobial Potentials

1,3,4-oxadiazole derivatives, including those similar to this compound, have shown promising biological activities. Ustabaş et al. (2020) synthesized a compound with significant anti-leishmanial activity and moderate efficacy against certain bacterial species. This indicates potential applications in combating parasitic infections and bacterial diseases (Ustabaş et al., 2020).

Insecticidal Activities

The oxadiazole class, including this compound derivatives, has demonstrated insecticidal properties. Qi et al. (2014) synthesized anthranilic diamides analogs with oxadiazole rings, showing promising insecticidal activities against the diamondback moth. This research opens up potential applications in agricultural pest control (Qi et al., 2014).

Applications in Materials Science

The derivatives of this compound have applications in materials science. Cooper et al. (2022) explored the use of carbazole-substituted derivatives in organic light-emitting diodes (OLEDs), indicating their potential in advanced electronic and optoelectronic devices (Cooper et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole” is not available in the sources I have access to .

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-3-4-8(11)5-9(6)10-13-12-7(2)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUFRQTZIUNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.